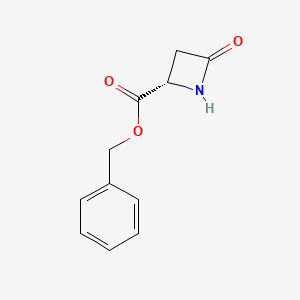

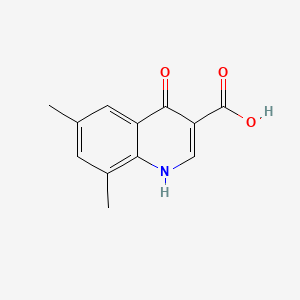

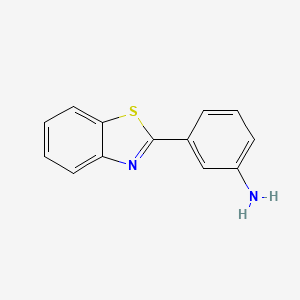

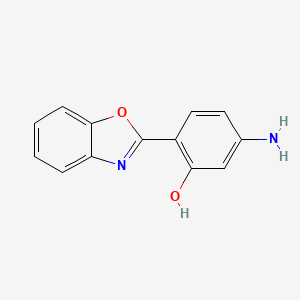

![molecular formula C7H9N3OS2 B1269642 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone CAS No. 309283-44-1](/img/structure/B1269642.png)

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions starting from amino acids or nitrogen mustards, utilizing intermediates such as chlorosulfonyl isocyanate. A practical example includes the synthesis of cyclosulfamides, closely related to the target compound, demonstrating the versatility and reactivity of thiadiazole and cyclopropyl moieties (Regainia et al., 2000). Novel chiral thiadiazole derivatives have also been synthesized for asymmetric synthesis applications, highlighting the compound's synthetic adaptability (Koparir et al., 2012).

科学的研究の応用

Antituberculosis Activity

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone derivatives exhibit significant antituberculosis activity. Studies have shown that certain derivatives synthesized from this compound have strong in vitro activity against Mycobacterium tuberculosis H37Rv, with specific compounds demonstrating minimal cytotoxic effects against mouse fibroblasts (Selvam et al., 2011).

Antitumor and Antioxidant Agents

Some derivatives of this compound have been synthesized and evaluated as potential antitumor and antioxidant agents. The structural modifications of this compound have led to the development of derivatives with significant pharmacological properties (W. Hamama et al., 2013).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition performance. Quantum chemical parameters and molecular dynamics simulations have been used to predict their efficacy in protecting iron metal against corrosion (S. Kaya et al., 2016).

Antimicrobial and Antioxidant Properties

Certain this compound analogues exhibit notable antimicrobial and antioxidant activities. These compounds have been tested against various organisms and showed significant efficacy, making them potential candidates for antimicrobial therapies (U. K. Bhadraiah et al., 2021).

Synthesis of Novel Aliphatic Derivatives

Research has focused on synthesizing novel aliphatic derivatives of 1,3,4-thiadiazol-2(3H)-one, involving this compound. These derivatives have been synthesized with an interesting mechanism involving internal nucleophilic substitution, opening avenues for new chemical syntheses (Hakan Tahtaci & Gozde Aydin, 2019).

Electrosynthesis of New Derivatives

Electrochemical studies have been conducted on 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, leading to the electrosynthesis of new 1,3,4-thiadiazole derivatives. This method presents an efficient strategy for the formation of S–S and S–C bonds, expanding the range of possible chemical modifications and applications (Hossein Masoumi et al., 2023).

作用機序

Target of Action

The primary target of the compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone, also known as 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-cyclopropylethanone, is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . The downstream effects of this inhibition include a decrease in the production of ammonia, which leads to an increase in pH, essential for the survival of certain bacteria like Helicobacter pylori .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide . This can potentially disrupt the survival of certain bacteria, such as Helicobacter pylori, that rely on the urease enzyme for survival .

Safety and Hazards

将来の方向性

The future directions for research on “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone” and similar compounds could include further evaluation of their inhibitory activity against the urease enzyme . This could potentially lead to the development of new treatments for infections caused by bacteria such as Helicobacter pylori .

特性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS2/c8-6-9-10-7(13-6)12-3-5(11)4-1-2-4/h4H,1-3H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCTXNOTTHVMPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353831 |

Source

|

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309283-44-1 |

Source

|

| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-cyclopropylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。